Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a benzothiazole ring system attached to a piperidine ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Benzothiazole Derivative Preparation: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Piperidine Derivative Preparation: Piperidine can be synthesized through the hydrogenation of pyridine or its derivatives.
Ether Linkage Formation: The ether linkage between the benzothiazole and piperidine rings is formed through a nucleophilic substitution reaction, where the hydroxyl group of the benzothiazole reacts with the piperidine derivative in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the benzothiazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Ethyl 4-(benzothiazol-2-yloxy)piperidine-1-carboxylate: Similar structure but lacks the methoxy group.
Ethyl 4-(benzothiazol-2-yl)piperidine-1-carboxylate: Different linkage between the benzothiazole and piperidine rings.
Uniqueness: Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate stands out due to its specific structural features, which may confer unique biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-20-16(19)18-9-7-12(8-10-18)11-21-15-17-13-5-3-4-6-14(13)22-15/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLNHVBHWQNGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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